4-(2-chloroethyl)benzenesulfonic Acid
Overview
Description
4-(2-chloroethyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . It is a derivative of benzenesulfonic acid, where a 2-chloroethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-chloroethyl)benzenesulfonic acid can be synthesized through the sulfonation of 4-(2-chloroethyl)benzene using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction typically involves the following steps:
Sulfonation: 4-(2-chloroethyl)benzene is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Produces substituted benzenesulfonic acid derivatives.
Oxidation: Results in sulfonic acid derivatives.
Reduction: Forms sulfonate salts.
Scientific Research Applications
4-(2-chloroethyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonic acid groups into aromatic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of detergents, dyes, and surfactants due to its surfactant properties.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)benzenesulfonic acid involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloroethyl group can be displaced by nucleophiles, leading to the formation of various substituted products. The sulfonic acid group enhances the compound’s solubility in water and its reactivity towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the chloroethyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a chloroethyl group.
Sulfanilic Acid: Contains an amino group instead of a chloroethyl group.
Uniqueness
4-(2-chloroethyl)benzenesulfonic acid is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and solubility properties compared to other sulfonic acids. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
4-(2-chloroethyl)benzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGSGOXAMGDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406788 | |
Record name | 4-(2-chloroethyl)benzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-73-3 | |
Record name | 4-(2-chloroethyl)benzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.